molecular formula C16H13NO2 B1599988 8-Benzyloxy-2-oxo-1H-quinoline CAS No. 63404-84-2

8-Benzyloxy-2-oxo-1H-quinoline

Cat. No. B1599988
CAS RN: 63404-84-2
M. Wt: 251.28 g/mol
InChI Key: DNMMIDJMOWVQHR-UHFFFAOYSA-N
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Description

“8-Benzyloxy-2-oxo-1H-quinoline” is a biochemical used for proteomics research . It has a molecular formula of C16H13NO2 and a molecular weight of 251.28 g/mol .


Synthesis Analysis

A series of 8-benzyloxy-substituted quinoline ethers, including “8-Benzyloxy-2-oxo-1H-quinoline”, were synthesized using a known convenient synthetic procedure under mild conditions via a simple nucleophilic substitution reaction . The synthesis of these compounds involved a variety of protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of “8-Benzyloxy-2-oxo-1H-quinoline” is characterized by a benzene ring fused with a pyridine moiety, which is a common structure in both natural and synthetic compounds .

Scientific Research Applications

Catalytic Applications

In the realm of catalysis, 8-Benzyloxy-2-oxo-1H-quinoline derivatives have been explored for their potential in asymmetric hydrogenation reactions. For instance, a study by Imamoto et al. (2012) detailed the synthesis of rigid P-chiral phosphine ligands derived from quinoxaline for rhodium-catalyzed asymmetric hydrogenation, showcasing the utility of such structures in producing chiral pharmaceutical ingredients with high enantioselectivities (Imamoto et al., 2012).

Electrochemical Studies

Electrochemical properties of quinoline derivatives have also been a subject of interest. Shah et al. (2014) investigated the redox behavior of a novel quinoxaline carboxylic acid derivative, demonstrating its potential in electroanalytical applications through the evaluation of important thermodynamic and physical parameters (Shah et al., 2014).

Material Science and Organic Synthesis

In material science, the synthesis of novel quinoline derivatives has led to the development of materials with promising antibacterial and electrochromic properties. For example, Naik et al. (2010) explored the synthesis of dioxolano quinoline/benzo[h]quinolines as potent antibacterial agents, potentially applicable in various biomedical fields (Naik et al., 2010). Furthermore, Beyazyildirim et al. (2006) delved into the synthesis and electrochromic properties of conducting copolymers of dioxocino- and dithiocino-quinoxalines, highlighting their potential application in advanced electronic devices (Beyazyildirim et al., 2006).

Biological Studies

On the biological front, research has been conducted into the therapeutic potential of quinoline derivatives. Lee et al. (2022) synthesized a quinoline alkaloid from a deep-sea-derived fungus and evaluated its neuroprotective properties in a Caenorhabditis elegans model of Parkinson's disease, revealing significant protective effects against dopaminergic neurodegeneration (Lee et al., 2022).

properties

IUPAC Name

8-phenylmethoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMMIDJMOWVQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447342
Record name 8-Benzyloxy-2-oxo-1H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyloxy-2-oxo-1H-quinoline

CAS RN

63404-84-2
Record name 8-(Phenylmethoxy)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63404-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyloxy-2-oxo-1H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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